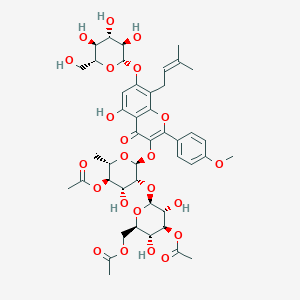
4-(4-hydroxyquinazolin-2-yl)-N-(pyridin-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyridine ring and a butanamide side chain. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone core.
Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized pyridine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring may enhance the binding affinity and specificity of the compound. The butanamide side chain can contribute to the overall stability and solubility of the molecule.
相似化合物的比较
Similar Compounds
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-methylpyridinyl)butanamide: Similar structure with a methyl group on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-chloropyridinyl)butanamide: Similar structure with a chlorine atom on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-aminopyridinyl)butanamide: Similar structure with an amino group on the pyridine ring.
Uniqueness
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is unique due to its specific combination of the quinazolinone core, pyridine ring, and butanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
4-(4-oxo-3H-quinazolin-2-yl)-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-8-10-18-11-9-12)7-3-6-15-20-14-5-2-1-4-13(14)17(23)21-15/h1-2,4-5,8-11H,3,6-7H2,(H,18,19,22)(H,20,21,23) |
InChI 键 |
HPXZRVJMYVUWEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)

![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)



![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)


![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
